![molecular formula C18H20Cl2N2O4S B5136398 N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5136398.png)
N~2~-(2,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves complex chemical procedures that enable the formation of target molecules with specific functional groups and structural features. For instance, the Weinreb amide-based synthetic equivalents for accessing aryl-tetrahydroisoquinoline frameworks suggest methodologies that could be adapted for synthesizing compounds like our target, involving steps such as N-benzylation and arylmagnesium halide addition to Weinreb amide functionality, followed by reduction and cyclization processes (Kommidi, Balasubramaniam, & Aidhen, 2010).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of sulfonyl and amide functional groups, which significantly influence their chemical behavior and interactions. X-ray crystallography and spectroscopic techniques, such as IR, provide insights into the conformations and electronic structure of these molecules, facilitating a deeper understanding of their chemical properties and reactivity patterns.
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, highlighting their versatile reactivity. For example, the use of glycinamide hydrochloride as a transient directing group for C(sp3)−H arylation demonstrates the potential for selective functionalization of these molecules, enabling the synthesis of derivatives with specific chemical attributes (Wen & Li, 2020).
properties
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-26-10-9-21-18(23)13-22(12-14-7-8-15(19)11-17(14)20)27(24,25)16-5-3-2-4-6-16/h2-8,11H,9-10,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXMSDHRCLLDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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